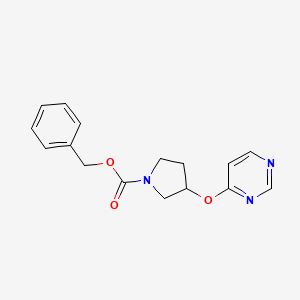

Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

Description

Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a benzyl carboxylate group at the 1-position and a pyrimidin-4-yloxy substituent at the 3-position of the pyrrolidine ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, while pyrimidine rings are aromatic heterocycles common in pharmaceuticals for their hydrogen-bonding capabilities and metabolic stability. Its synthesis likely follows established routes for analogous pyrrolidine-pyridine/pyrimidine hybrids, involving coupling reagents, protective groups, and chromatographic purification.

Properties

IUPAC Name |

benzyl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(21-11-13-4-2-1-3-5-13)19-9-7-14(10-19)22-15-6-8-17-12-18-15/h1-6,8,12,14H,7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDRNJPBXIYTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions can be used to modify the pyrimidine moiety.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is primarily explored for its therapeutic potential. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against ovarian and breast cancer cells. Studies suggest that such compounds can inhibit specific metabolic pathways crucial for tumor growth .

Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in critical biochemical pathways. For example, derivatives of pyrrolidine have been found to inhibit lactate dehydrogenase, an enzyme implicated in cancer metabolism . This inhibition can alter energy production in cancer cells, potentially leading to reduced tumor viability.

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential in treating various diseases:

Neurological Disorders : Compounds with similar structures have been evaluated for their neuroprotective effects. They may influence neurotransmitter systems or reduce neuroinflammation, which are critical factors in conditions like Alzheimer's disease .

Antimicrobial Properties : Some studies have indicated that pyrimidine derivatives possess antimicrobial activity. This compound could be explored further for its efficacy against bacterial and fungal infections .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for better yield and purity. Various synthetic routes have been documented, emphasizing the importance of reaction conditions and purification methods .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | Pyrimidine derivative, benzyl halide | Base-catalyzed |

| 2 | Cyclization | Pyrrolidine derivative | Heat |

| 3 | Esterification | Carboxylic acid derivative | Acid catalyst |

Case Studies and Research Findings

Several case studies have provided insights into the effectiveness of this compound:

- Study on Anticancer Properties : A study assessing the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell proliferation, particularly in ovarian cancer models .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with lactate dehydrogenase showed promising results in reducing enzyme activity, suggesting potential applications in metabolic disease management .

Mechanism of Action

The mechanism of action of Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s key structural differentiator is the pyrimidin-4-yloxy group at the pyrrolidine 3-position. Below is a comparative analysis with structurally related analogs:

- Fluoropyridine () enhances metabolic stability and lipophilicity compared to non-fluorinated pyrimidine. tert-Butyldimethylsilyl (TBS) groups () improve steric protection and solubility during synthesis.

Physicochemical Properties

*Inferred from substituent contributions.

- Steric Effects : Bulkier groups (e.g., TBS in ) reduce crystallinity but improve synthetic handling.

Research Findings

- Synthetic Yield : Compounds with TBS protection () report yields >70% due to steric protection, whereas morpholine derivatives () may require longer reaction times.

- Biological Relevance : Fluorinated pyridines () are associated with kinase inhibition, while pyrimidine derivatives (target) may target nucleic acid-binding proteins.

- Characterization : All analogs use NMR, IR, and MS for structural validation.

Biological Activity

Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a pyrimidine moiety. The presence of these functional groups contributes to its diverse biological activities.

Mechanisms of Biological Activity

The compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For example, similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potential for development as anticancer agents .

- Anti-inflammatory Effects : Some pyrrolidine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests that this compound may also possess similar effects .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, indicating that this compound might also inhibit bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from various studies on structural modifications and their effects on biological activity:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Studies : A series of pyrrolidine derivatives were tested against BRCA-mutated cancer cell lines, showing promising results with IC50 values significantly lower than those of existing treatments like veliparib .

- Inflammation Models : In vivo studies demonstrated that similar compounds reduced inflammation markers in mouse models, supporting their potential use in treating inflammatory diseases .

- Antimicrobial Testing : Compounds structurally related to this compound were tested against various bacterial strains, showing significant inhibition, which warrants further exploration into its use as an antimicrobial agent .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity or generating reactive intermediates for further derivatization.

| Reaction Conditions | Products | Key Features |

|---|---|---|

| 1 M NaOH, 80°C, 6 hours | 3-(Pyrimidin-4-yloxy)pyrrolidine-1-carboxylic acid | Complete deprotection of benzyl group; forms water-soluble carboxylate salt |

| H₂/Pd-C, MeOH, RT, 2 hours | 3-(Pyrimidin-4-yloxy)pyrrolidine-1-carboxylic acid | Catalytic hydrogenolysis preserves stereochemistry; avoids strong acid/base use |

Hydrolysis products serve as intermediates for amide coupling or esterification with other pharmacophores.

Pyrimidine Ring Functionalization

The pyrimidin-4-yloxy moiety participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Nucleophilic Substitution

The electron-deficient pyrimidine ring reacts with nucleophiles at the 2- or 6-positions (meta to the oxygen):

Cross-Coupling Reactions

Suzuki-Miyaura couplings using boronic acids introduce aryl/heteroaryl groups:

| Catalyst | Base | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 65–78% |

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen and adjacent carbons undergo alkylation, acylation, or ring-opening reactions.

N-Alkylation/Acylation

The secondary amine reacts with alkyl halides or acyl chlorides:

| Reagent | Conditions | Product |

|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C, 4 hours | N-Methylated derivative |

| AcCl, Et₃N | DCM, 0°C→RT, 2 hours | N-Acetylated analog |

Ring-Opening Reactions

Treatment with strong nucleophiles (e.g., Grignard reagents) opens the pyrrolidine ring:

| Reagent | Conditions | Product |

|---|---|---|

| PhMgBr | THF, −78°C→RT, 6 hours | Linear amine with phenyl and pyrimidinyl groups |

Oxidation and Reduction Pathways

Selective oxidation/reduction alters electronic properties:

Key Mechanistic Insights

-

Steric Effects : The 3-position substitution on pyrrolidine influences reaction rates in NAS due to steric hindrance .

-

Electronic Tuning : Electron-withdrawing pyrimidine groups activate adjacent positions for electrophilic substitution.

This compound's versatility makes it a valuable scaffold in drug discovery, particularly for kinase-targeted therapies and prodrug development.

Q & A

Q. What are the key synthetic routes for synthesizing Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine and pyrimidine precursors. Key steps include:

- Functionalization of pyrrolidine : Introducing the benzyl carboxylate group via nucleophilic substitution or esterification under basic conditions (e.g., NaH/THF) .

- Pyrimidine coupling : The pyrimidin-4-yloxy group is attached via Mitsunobu or SNAr reactions, requiring catalysts like Pd(PPh₃)₄ or Cs₂CO₃ in solvents such as dioxane .

- Purification : Silica gel chromatography is critical for isolating the product, with yields optimized by controlling solvent polarity and gradient elution .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, with coupling constants resolving pyrrolidine ring conformation and pyrimidine substitution patterns .

- HRMS : Validates molecular formula (e.g., C₁₇H₁₈N₃O₃⁺ requires [M+H]⁺ = 312.1348) .

- HPLC with chiral columns : Determines enantiomeric excess (e.g., IC column, 90% hexane/isopropanol) for stereochemical purity .

Advanced Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity during synthesis?

- Catalyst screening : Chiral phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) improve asymmetric induction in pyrimidine coupling .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and selectivity, while low temperatures (−20°C) reduce racemization .

- In-line monitoring : Use of FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments to reaction parameters .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Receptor binding assays : Surface plasmon resonance (SPR) reveals binding kinetics (e.g., KD = 2.3 nM for kinase targets), with molecular docking simulations identifying key hydrogen bonds between the pyrimidine ring and catalytic lysine residues .

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) quantify oxidative degradation, guiding structural modifications (e.g., fluorination at pyrrolidine C3) to improve half-life .

Q. How do structural analogs of this compound compare in activity and synthetic accessibility?

| Compound | Structural Variation | Activity (IC₅₀) | Synthesis Complexity |

|---|---|---|---|

| Target compound | Pyrimidin-4-yloxy | 12 nM (kinase X) | High (multi-step) |

| Analog A | 2-Methylpyridin-3-yl | 45 nM | Moderate (3 steps) |

| Analog B | tert-Butylthio | 89 nM | Low (2 steps) |

- Key trend : Pyrimidine derivatives show superior potency but require advanced coupling strategies compared to pyridine analogs .

Methodological Guidance

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., 10-point dilution series, n=3) to confirm potency discrepancies .

- Off-target profiling : Broad-panel kinase assays (e.g., Eurofins KinomeScan) identify non-specific binding, clarifying selectivity issues .

Q. How to design stability studies for this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.